molecular formula C19H21N3O5 B12476636 3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12476636
M. Wt: 371.4 g/mol
InChI Key: LKQPLNWTBFDSKP-UHFFFAOYSA-N
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Description

4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). One common method is the one-pot synthesis, which combines 2,4,5-trimethoxybenzaldehyde, ethyl cyanoacetate, and other reagents under microwave irradiation . This method is favored for its high atom economy, excellent yields, and ease of execution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions are often applied. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different pyrazoloquinoline derivatives.

    Substitution: The trimethoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,5-trimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific structural features, such as the trimethoxyphenyl group and the pyrazoloquinoline core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C19H21N3O5/c1-25-12-8-14(27-3)13(26-2)7-9(12)15-16-10(5-4-6-11(16)23)20-18-17(15)19(24)22-21-18/h7-8,15H,4-6H2,1-3H3,(H3,20,21,22,24)

InChI Key

LKQPLNWTBFDSKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=C2C(=O)NN4)OC)OC

Origin of Product

United States

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